molecular formula C27H29ClFN3Na2O9 B14044596 Mosapride impurity 10

Mosapride impurity 10

Cat. No.: B14044596
M. Wt: 640.0 g/mol
InChI Key: QNUWDUAIRAGYOQ-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mosapride impurity 10 typically involves the use of 2-amino-4-chloro-5-ethoxybenzoic acid as a starting material. This compound undergoes a series of chemical reactions, including chlorination, ethoxylation, and carbamoylation, to form the final impurity . The reaction conditions often involve the use of solvents such as dichloromethane and reagents like thionyl chloride and ethyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of this compound is closely monitored to ensure that it remains within acceptable limits. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to detect and quantify the impurity .

Chemical Reactions Analysis

Types of Reactions

Mosapride impurity 10 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Mosapride impurity 10 has several applications in scientific research:

Mechanism of Action

The mechanism of action of mosapride impurity 10 is not well-documented, but it is believed to interact with similar molecular targets as mosapride. Mosapride acts as a selective 5-HT4 receptor agonist, which stimulates gastric motility. The impurity may also interact with these receptors, potentially affecting the overall efficacy of the drug .

Comparison with Similar Compounds

Similar Compounds

  • Mosapride Impurity 1
  • Mosapride Impurity 2
  • Mosapride Impurity 3
  • Mosapride Impurity 4
  • Mosapride Impurity 5

Uniqueness

Mosapride impurity 10 is unique due to its specific chemical structure, which includes a morpholin-2-yl group and a fluorobenzyl moiety. This structure may result in different chemical and biological properties compared to other impurities .

Properties

Molecular Formula

C27H29ClFN3Na2O9

Molecular Weight

640.0 g/mol

IUPAC Name

disodium;3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioate

InChI

InChI=1S/C27H31ClFN3O9.2Na/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16;;/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36);;/q;2*+1/p-2

InChI Key

QNUWDUAIRAGYOQ-UHFFFAOYSA-L

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)[O-])(CC(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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